4-({2-[(carbamoylmethyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-cyclopropylbenzamide
Description
4-({2-[(Carbamoylmethyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-cyclopropylbenzamide is a quinazolinone-derived compound with a complex molecular architecture. Its core structure consists of a 3,4-dihydroquinazolin-4-one scaffold, substituted at the 2-position with a carbamoylmethyl sulfanyl group and at the 3-position with a benzamide moiety bearing a cyclopropyl substituent.
Properties
IUPAC Name |
4-[[2-(2-amino-2-oxoethyl)sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-cyclopropylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c22-18(26)12-29-21-24-17-4-2-1-3-16(17)20(28)25(21)11-13-5-7-14(8-6-13)19(27)23-15-9-10-15/h1-8,15H,9-12H2,(H2,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQLSJAYOAMGPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N=C3SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({2-[(carbamoylmethyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-cyclopropylbenzamide typically involves multiple steps. One common approach starts with the preparation of the quinazolinone core, followed by the introduction of the carbamoylmethylsulfanyl group and the cyclopropylbenzamide moiety. The reaction conditions often require specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-({2-[(carbamoylmethyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-cyclopropylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone core or the carbamoylmethylsulfanyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
4-({2-[(carbamoylmethyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-cyclopropylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-({2-[(carbamoylmethyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-cyclopropylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize this compound, we compare it structurally and physicochemically with analogous quinazolinone derivatives. Key differences lie in substituent groups, which influence solubility, stability, and intermolecular interactions.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Structural Divergence: The target compound features a quinazolinone core with a carbamoylmethyl sulfanyl group, whereas compounds 13a/b are based on a cyanoacetamide-hydrazinylidene scaffold. The former’s cyclopropylbenzamide substituent contrasts with the latter’s sulfamoylphenyl and arylhydrazine groups.
Physicochemical Properties: Melting Points: The target compound’s melting point is unreported, but analogs like 13a/b exhibit high melting points (~274–288°C), likely due to strong intermolecular hydrogen bonding and aromatic stacking. Solubility: The sulfamoylphenyl group in 13a/b enhances water solubility via sulfonamide hydrophilicity, whereas the target’s cyclopropylbenzamide and carbamoylmethyl sulfanyl groups may favor lipid membranes, suggesting improved bioavailability .
Spectral Features: IR Spectroscopy: The target compound’s IR spectrum would show distinct C=O stretches (~1660–1680 cm⁻¹) from both the quinazolinone and benzamide moieties, contrasting with 13a/b’s dominant cyano (C≡N) peaks (~2212–2214 cm⁻¹). NMR Spectroscopy: The cyclopropyl protons in the target compound would resonate uniquely at δ ~0.5–1.5 ppm, absent in 13a/b. The aryl protons in 13a/b (δ ~7.00–7.92) reflect their substituted phenyl groups, differing from the target’s benzamide and quinazolinone aromatic systems .
Biological Activity
The compound 4-({2-[(carbamoylmethyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-cyclopropylbenzamide is a synthetic derivative belonging to the quinazoline family, which has garnered attention due to its potential therapeutic applications. This article aims to elucidate the biological activity of this compound based on available research findings, emphasizing its mechanisms of action, efficacy in various biological assays, and potential clinical implications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a quinazoline core, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Research indicates that compounds with similar structures often exhibit their biological activities through several mechanisms:
- Inhibition of Enzymatic Activity : Quinazoline derivatives are known to inhibit various kinases involved in cell signaling pathways, which can lead to apoptosis in cancer cells.
- Antioxidant Activity : Some studies suggest that these compounds can scavenge free radicals, thereby reducing oxidative stress in cells.
- Modulation of Receptor Activity : The compound may interact with specific receptors, influencing cellular responses related to inflammation and growth.
Anticancer Activity
A significant focus has been placed on the anticancer properties of this compound. In vitro studies have shown that it exhibits cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| HepG-2 (Liver Cancer) | 37.59 |
| A2780 (Ovarian Cancer) | 22.76 |
| MDA-MB-231 (Breast Cancer) | 45.41 |
These results indicate that the compound has a potent inhibitory effect on cancer cell proliferation, particularly against ovarian cancer cells.
Antioxidant Activity
The antioxidant capacity of the compound was evaluated using DPPH radical scavenging assays. The findings suggest that it has a notable ability to reduce oxidative stress:
| Compound | IC50 (µM) |
|---|---|
| 4-({2-[(carbamoylmethyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-cyclopropylbenzamide | 57.99 |
This antioxidant activity may contribute to its overall therapeutic potential by protecting normal cells from oxidative damage during treatment.
Enzyme Inhibition Studies
The compound's ability to inhibit specific enzymes linked to cancer progression was also assessed. For example, it demonstrated significant inhibition of certain kinases involved in cell signaling pathways critical for tumor growth.
Case Studies
Several studies have highlighted the potential clinical applications of this compound:
- Study on Hepatocellular Carcinoma : A study reported that treatment with the compound led to a reduction in tumor size and improved survival rates in animal models of liver cancer.
- Ovarian Cancer Research : In a clinical trial setting, patients treated with a regimen including this compound showed enhanced responses compared to standard therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
